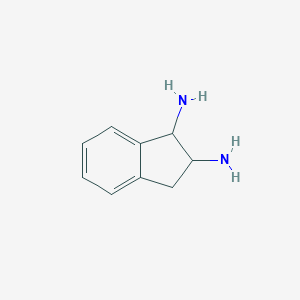

2,3-dihydro-1H-indene-1,2-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dihydro-1H-indene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9H,5,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXURXJYTUFEPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80450746 | |

| Record name | 2,3-dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14563-24-7 | |

| Record name | 2,3-dihydro-1H-indene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80450746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Asymmetric Synthesis of Chiral cis- and trans-2,3-dihydro-1H-indene-1,2-diamine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of Chiral 1,2-Diaminoindanes

Within the landscape of asymmetric synthesis, the C₂-symmetric and related chiral 1,2-diamines represent a cornerstone class of ligands and organocatalysts. Their prevalence stems from the predictable and highly ordered transition states they form when complexed with a range of metals, thereby enabling exquisite stereochemical control in a multitude of chemical transformations. The 2,3-dihydro-1H-indene-1,2-diamine (1,2-diaminoindane) scaffold, in particular, offers a unique combination of conformational rigidity and steric definition, making it a highly sought-after building block in the synthesis of novel chiral ligands and as a key structural motif in pharmacologically active compounds.

The synthesis of enantiomerically pure 1,2-diaminoindane, however, is a non-trivial endeavor, presenting the dual challenge of controlling both the relative stereochemistry (cis or trans) and the absolute configuration at two contiguous stereocenters. This guide provides a comprehensive overview of field-proven, stereoselective strategies for accessing both the trans and cis diastereomers of chiral 1,2-diaminoindane, with a focus on the underlying mechanistic principles that govern the stereochemical outcomes.

Part 1: Strategic Synthesis of trans-1,2-Diaminoindanes

The trans diastereomer is often accessed through methodologies that involve anti-addition to the indene olefin or a stereospecific S(_N)2 reaction.

Route A: Diastereoselective Synthesis via Indene Epoxidation and Nucleophilic Ring-Opening

This classical and robust pathway leverages the stereospecificity of epoxide ring-opening to establish the trans configuration. The initial epoxidation of indene is non-stereoselective, producing a racemic mixture of epoxides. The subsequent steps, however, are designed to be highly stereocontrolled.

Mechanistic Rationale: The core principle of this route is a sequence of two S(_N)2 reactions, each proceeding with an inversion of configuration. The first is the anti-selective ring-opening of the epoxide by an azide nucleophile. The second occurs after activation of the resulting hydroxyl group, where a second azide displacement proceeds with another inversion, ultimately leading to a syn-diazide which, upon reduction, yields the trans-diamine.

Experimental Protocol: Synthesis of (±)-trans-1,2-Diaminoindane

-

Epoxidation of Indene: To a solution of indene in a chlorinated solvent (e.g., dichloromethane) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portionwise. The reaction is monitored by TLC until complete consumption of the starting material. An aqueous workup with sodium bisulfite and sodium bicarbonate affords racemic trans-indene oxide.

-

Azido-alcohol Formation: The crude indene oxide is dissolved in a polar aprotic solvent like DMF, and sodium azide is added along with a proton source such as ammonium chloride. The mixture is heated to facilitate the ring-opening. Aqueous workup and extraction yield the racemic trans-2-azido-1-indanol.

-

Mesylation of the Hydroxyl Group: The azido-alcohol is dissolved in dichloromethane and cooled to 0 °C. Triethylamine is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction proceeds to completion at room temperature, yielding the corresponding mesylate.

-

Second Azide Displacement: The crude mesylate is treated with sodium azide in DMF at elevated temperature. This S(_N)2 reaction inverts the stereocenter, leading to cis-1,2-diazidoindane.

-

Reduction to the Diamine: The diazide is reduced to the diamine. A common method is hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or using lithium aluminum hydride (LiAlH₄) in an ethereal solvent. This reduction affords racemic trans-1,2-diaminoindane.

Workflow for Route A

Caption: Synthesis of racemic trans-1,2-diaminoindane.

Route B: Asymmetric Synthesis via Sharpless Aminohydroxylation

For direct access to enantiomerically enriched trans-amino alcohols, the Sharpless Asymmetric Aminohydroxylation (AA) is a powerful tool.[1] This reaction installs both a hydroxyl and an amino group across the double bond in a syn-fashion with high enantioselectivity, which can then be converted to the trans-diamine.

Mechanistic Rationale: The reaction proceeds through an osmium(VIII)-imido species, which undergoes a [3+2] cycloaddition with the alkene, directed by a chiral cinchona alkaloid-derived ligand.[2] Subsequent hydrolysis of the resulting osma-azaglycolate releases the syn-amino alcohol product. The choice of ligand ((DHQ)₂-PHAL or (DHQD)₂-PHAL) determines which enantiomer of the product is formed. The resulting syn-amino alcohol is then converted to the trans-diamine via stereospecific substitution reactions with inversion of configuration.

Experimental Protocol: Synthesis of Chiral trans-1,2-Diaminoindane

-

Asymmetric Aminohydroxylation: In a t-butanol/water solvent system at room temperature, indene is reacted with a nitrogen source (e.g., chloramine-T trihydrate or an N-halocarbamate salt), a catalytic amount of potassium osmate(VI) dihydrate, and a chiral ligand (e.g., (DHQ)₂-PHAL for one enantiomer or (DHQD)₂-PHAL for the other).[2] The reaction yields the enantiomerically enriched syn-2-amino-1-indanol derivative.

-

Conversion to trans-Diamine: The resulting amino alcohol is then subjected to a sequence analogous to steps 3-5 of Route A. The hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by azide with inversion of configuration. Subsequent reduction of the azide yields the enantiomerically pure trans-1,2-diaminoindane.

| Catalyst System | Nitrogen Source | Yield (%) | ee (%) |

| K₂OsO₂(OH)₄ / (DHQ)₂-PHAL | Chloramine-T | ~85 | >98 |

| K₂OsO₂(OH)₄ / (DHQD)₂-PHAL | Chloramine-T | ~85 | >98 |

| K₂OsO₂(OH)₄ / (DHQ)₂-PHAL | N-sodio-N-chlorobenzylcarbamate | ~80 | >97 |

Table 1: Representative data for the Sharpless Asymmetric Aminohydroxylation of indene. Data is illustrative based on typical outcomes for styrenic olefins.

Catalytic Cycle for Sharpless Aminohydroxylation

Caption: Simplified catalytic cycle of Sharpless Aminohydroxylation.

Part 2: Strategic Synthesis of cis-1,2-Diaminoindanes

Accessing the cis-diastereomer requires a synthetic design that ensures a syn-addition of the two amino functionalities or a substrate-controlled diastereoselective reduction.

Route C: Asymmetric Aziridination Followed by Ring-Opening

This elegant approach introduces both nitrogen atoms in a controlled manner, starting with the enantioselective formation of an aziridine.

Mechanistic Rationale: Asymmetric aziridination of indene, catalyzed by a chiral transition metal complex (e.g., copper or rhodium), forms an enantiomerically enriched aziridine.[3][4] The subsequent ring-opening of this strained three-membered ring with a nitrogen nucleophile proceeds via an S(_N)2 mechanism at one of the two carbons. The stereochemical outcome at the center of nucleophilic attack is inversion, leading to the overall cis relationship between the two amino groups.

Experimental Protocol: Synthesis of Chiral cis-1,2-Diaminoindane

-

Asymmetric Aziridination: Indene is reacted with a nitrene precursor, such as a sulfonylamide in the presence of an oxidant like PhI(OAc)₂, and a chiral catalyst.[3] A common catalytic system involves a copper(I) salt complexed with a chiral bis(oxazoline) (BOX) ligand. This reaction produces the corresponding N-protected indanoaziridine with high enantioselectivity.

-

Nucleophilic Ring-Opening: The enantiopure aziridine is then subjected to ring-opening. For instance, reaction with benzylamine in the presence of a Lewis acid (e.g., Yb(OTf)₃) can open the ring to give a protected cis-diamine.

-

Deprotection: The protecting groups (e.g., sulfonyl and benzyl) are removed under appropriate conditions (e.g., sodium in liquid ammonia for the sulfonyl group and hydrogenolysis for the benzyl group) to yield the chiral cis-1,2-diaminoindane.

| Catalyst System | Nitrene Source | Yield (%) | ee (%) |

| CuOTf / Ph-BOX | TsN₃ | ~70-85 | >95 |

| Rh₂(OAc)₄ / Chiral Ligand | NsN₃ | ~60-80 | ~90 |

Table 2: Representative data for the asymmetric aziridination of indene. Data is illustrative.

Workflow for Route C

Caption: Synthesis of chiral cis-1,2-diaminoindane via aziridination.

Route D: Diastereoselective Reduction of an N-substituted 2-Amino-1-indanone

This strategy relies on the diastereoselective reduction of a ketone precursor, where the existing stereocenter at the 2-position directs the approach of the reducing agent.

Mechanistic Rationale: The synthesis begins with the preparation of racemic 2-amino-1-indanone, which is then resolved or used to synthesize a diastereomeric N-acyl derivative with a chiral auxiliary. A more direct asymmetric approach involves the enantioselective reduction of the corresponding N-protected keto-imine. However, a highly effective method is the Corey-Itsuno reduction of an N-protected 2-amino-1-indanone.[5][6] The chiral oxazaborolidine catalyst (CBS catalyst) coordinates to the ketone, and the bulky protecting group on the adjacent nitrogen atom directs the hydride delivery from the borane-catalyst complex to the less hindered face of the carbonyl group, thus establishing the cis stereochemistry.[7][8]

Experimental Protocol: Synthesis of Chiral cis-1,2-Diaminoindane

-

Synthesis of 2-Amino-1-indanone: This precursor can be synthesized from 1-indanone via α-bromination followed by amination.

-

N-Protection: The amino group of 2-amino-1-indanone is protected, for example, as a benzoyl or a bulky carbamate derivative.

-

Corey-Itsuno Reduction: The N-protected 2-amino-1-indanone is dissolved in an anhydrous solvent like THF and cooled. The chiral CBS catalyst (either (S)- or (R)-) is added, followed by the slow addition of a borane source (e.g., BH₃·THF or BH₃·SMe₂). The reaction is typically highly diastereoselective and enantioselective, yielding the protected cis-amino alcohol.

-

Conversion to Diamine: The resulting hydroxyl group is converted to an amino group with retention of configuration (e.g., via a Mitsunobu reaction with phthalimide followed by hydrolysis) or inversion (as described in Route A, which would lead to the trans product, so care must be taken in the choice of method). A more direct approach involves conversion to a mesylate and displacement with an amine.

-

Deprotection: Final removal of the protecting groups furnishes the chiral cis-1,2-diaminoindane.

| Substrate | Catalyst | Diastereomeric Ratio (cis:trans) | ee (%) |

| N-Benzoyl-2-amino-1-indanone | (S)-CBS Catalyst | >95:5 | >98 |

| N-Boc-2-amino-1-indanone | (R)-CBS Catalyst | >95:5 | >98 |

Table 3: Representative data for the Corey-Itsuno reduction of N-protected 2-amino-1-indanones.

Part 3: Advanced Methodologies

The field of asymmetric catalysis is continually evolving, and several modern approaches are emerging for the synthesis of chiral 1,2-diamines.

-

Catalytic Asymmetric Diamination: Direct diamination of alkenes is a highly atom-economical and attractive strategy.[9] Recent advances have seen the development of catalytic systems, often based on copper or palladium, that can effect the direct addition of two nitrogen-containing fragments across a double bond with good enantioselectivity.[10] For indene, this remains a developing area but holds significant promise for a more direct and efficient synthesis.

-

Kinetic Resolution: If a racemic mixture of the diamine is readily available, kinetic resolution can be employed to isolate one enantiomer. This can be achieved through enzymatic acylation or by using a chiral catalyst that selectively reacts with one enantiomer of the diamine, allowing the other to be recovered in high enantiomeric purity.

Conclusion

The stereoselective synthesis of 1,2-diaminoindanes is a well-addressed challenge with a number of reliable and high-yielding strategies available to the synthetic chemist. The choice of a particular route will depend on the desired diastereomer (cis or trans), the required level of enantiopurity, and the availability of starting materials and reagents. Classical methods based on epoxide and aziridine ring-opening provide robust and predictable access to both diastereomers. For high levels of enantioselectivity, catalytic asymmetric methods such as the Sharpless aminohydroxylation and the Corey-Itsuno reduction are exceptionally powerful. As the demand for novel chiral ligands and building blocks continues to grow, the development of even more efficient and atom-economical methods, such as direct asymmetric diamination, will undoubtedly be a major focus of future research.

References

-

Orlek, B. S. (1986). Stereoselective synthesis of 1,2-diaminoindans: A novel approach to vicinal diamines. Tetrahedron Letters, 27(15), 1699–1702. [Link]

-

Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

-

Itsuno, S., Hirao, A., Nakahama, S., & Yamazaki, N. (1981). Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Chemical Communications, (7), 315-317. [Link]

-

Moura-Letts, G., & Gesser, J. C. (2024). Synthesis of aminoalcohols from substituted alkenes via tungstenooxaziridine catalysis. Organic & Biomolecular Chemistry. [Link]

-

O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis. Angewandte Chemie International Edition, 38(3), 326-329. [Link]

-

Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). [Link]

-

Rovis, T., & Evans, D. A. (2001). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society, 123(42), 10414-10415. [Link]

-

Müller, P., & Fruit, C. (2003). Enantioselective Catalytic Aziridinations and Asymmetric Nitrene Insertions into C−H Bonds. Chemical Reviews, 103(8), 2905-2920. [Link]

-

Marques, C. S., & Burke, A. J. (2014). Organocatalytic asymmetric ring-opening of aziridines. Organic & Biomolecular Chemistry, 12(43), 8511-8529. [Link]

-

NROChemistry. Corey-Bakshi-Shibata Reduction: Mechanism & Examples. [Link]

-

All Chemistry. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]

-

Scholarly Commons. (2016). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]

-

Wikipedia. (2023). Sharpless oxyamination. [Link]

-

ResearchGate. The Sharpless Asymmetric Aminohydroxylation. [Link]

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]

-

Wulff, W. D., & Zhang, Y. (2006). Catalytic Asymmetric Aziridination with Catalysts Derived from VAPOL and VANOL. Accounts of Chemical Research, 39(8), 525-535. [Link]

-

SynArchive. Itsuno-Corey Reduction. [Link]

-

Wang, F. L., et al. (2017). Catalytic Asymmetric Radical Diamination of Alkenes. Chem, 3(6), 979-990. [Link]

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983-8085. [Link]

Sources

- 1. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sharpless oxyamination - Wikipedia [en.wikipedia.org]

- 3. Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. youtube.com [youtube.com]

- 9. Sci-Hub. Catalytic Asymmetric Radical Diamination of Alkenes / Chem, 2017 [sci-hub.se]

- 10. Catalytic asymmetric synthesis of 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to Novel Synthetic Routes for 2,3-Dihydro-1H-indene Derivatives

Introduction: The Enduring Significance of the 2,3-Dihydro-1H-indene Scaffold

The 2,3-dihydro-1H-indene, commonly known as the indane, represents a privileged structural motif in medicinal chemistry and materials science.[1] This bicyclic framework, consisting of a benzene ring fused to a cyclopentane ring, provides a rigid and sterically defined scaffold that is ideal for the rational design of therapeutic molecules and functional materials.[2][3] Its derivatives are found in numerous natural products and have demonstrated a wide spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective properties.[1][3][4] Notably, the indane core is a key component in several commercial drugs, such as the HIV protease inhibitor Indinavir and the Alzheimer's disease therapeutic Donepezil, underscoring its importance in drug development.[3][5]

The ever-increasing demand for novel indane derivatives, particularly chiral ones for stereospecific interactions with biological targets, has spurred significant innovation in synthetic organic chemistry.[6] This guide provides an in-depth exploration of modern, efficient, and stereoselective strategies for the synthesis of these valuable compounds, moving beyond classical methods to focus on cutting-edge, field-proven techniques. We will delve into the mechanistic underpinnings of these reactions, offering researchers and drug development professionals the insights needed to select and implement the most suitable synthetic routes for their specific targets.

Chapter 1: Transition-Metal-Catalyzed Annulations: Forging the Indane Core with Precision

Transition-metal catalysis has revolutionized the construction of complex carbocycles, and the synthesis of indane derivatives is no exception.[7] These methods often proceed with high atom economy, functional group tolerance, and offer unique pathways for asymmetric induction.

Palladium-Catalyzed Intramolecular C(sp³)-H Alkylation

Directly functionalizing otherwise inert C-H bonds is a paramount goal in modern synthesis. The Alexanian group has demonstrated a powerful intramolecular, palladium-catalyzed C(sp³)-H alkylation for the synthesis of indanes from unactivated primary and secondary alkyl halides.[8]

Causality and Mechanistic Insight: This reaction avoids the need for pre-functionalized starting materials, such as organometallic reagents. The catalytic cycle is believed to involve the oxidative addition of the Pd(0) catalyst into the C-X bond, followed by a rate-determining C-H bond cleavage event via a concerted metalation-deprotonation (CMD) pathway. This forms a palladacycle intermediate which then undergoes reductive elimination to furnish the indane product and regenerate the Pd(0) catalyst. The mild conditions are a key advantage, allowing for broad functional group compatibility.[8]

Experimental Protocol: Pd-Catalyzed Intramolecular C-H Alkylation [8]

-

Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), SPhos (0.2 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition: Evacuate and backfill the vial with argon. Add anhydrous toluene via syringe.

-

Reaction Execution: Seal the vial and place it in a preheated oil bath at 120 °C.

-

Monitoring: Stir the reaction mixture for the specified time (typically 12-24 h), monitoring progress by TLC or GC-MS.

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired 2,3-dihydro-1H-indene derivative.

Logical Workflow for Pd-Catalyzed C-H Alkylation

Caption: Workflow for Palladium-Catalyzed Intramolecular C-H Alkylation.

Asymmetric Nickel-Catalyzed Reductive Heck Reaction

Establishing quaternary stereocenters is a significant synthetic challenge. The Wang group has developed an asymmetric Ni-catalyzed intramolecular reductive Heck reaction that constructs benzene-fused cyclic compounds, including indanes with quaternary centers, in high yields and excellent enantioselectivities.[8]

Causality and Mechanistic Insight: This method utilizes a chiral ligand to control the enantioselectivity of the cyclization. The mechanism involves the formation of a Ni(0) complex which undergoes oxidative addition to the aryl bromide. A subsequent migratory insertion of the tethered alkene into the Ni-aryl bond is the enantiodetermining step. The resulting Ni-alkyl intermediate is then protonated by a proton source (like water or alcohol) to give the final product and regenerate the active nickel catalyst.[8]

Table 1: Comparison of Selected Transition-Metal-Catalyzed Routes

| Method | Catalyst/Ligand | Key Transformation | Yield (%) | ee (%) | Reference |

| Pd-C-H Alkylation | Pd(OAc)₂ / SPhos | Intramolecular C(sp³)-H arylation | 60-95 | N/A | [8] |

| Ni-Reductive Heck | Ni(cod)₂ / Chiral Ligand | Asymmetric reductive cyclization | 75-98 | 90-99 | [8] |

| Rh-[3+2] Annulation | Rare-Earth Complex | C-H activation / [3+2] annulation | 85-99 | N/A (diastereoselective) | [8] |

Chapter 2: Asymmetric Organocatalysis: Metal-Free Enantioselective Synthesis

Organocatalysis has emerged as a powerful alternative to metal-based systems, offering mild reaction conditions and avoiding contamination with heavy metals.[9] This is particularly advantageous in drug development.

Enantioselective Michael Addition Cascade

A practical, enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives has been developed based on a highly enantioselective organocatalytic Michael addition.[9]

Causality and Mechanistic Insight: The key step involves the Michael addition of allomaltol to a 1H-inden-1-one, catalyzed by a chiral organocatalyst. The catalyst activates the reactants and controls the stereochemical outcome of the C-C bond formation. This initial adduct then undergoes a series of transformations, including oxidative fragmentation and chemoselective reduction, to yield the target indane-1-carboxylic acids with high enantiomeric purity. The synthetic utility was showcased by the gram-scale synthesis of both (S)- and (R)-enantiomers of the anticoagulant camonagrel.[9]

Experimental Protocol: Organocatalytic Michael Addition [9]

-

Catalyst Activation: In a reaction vessel, stir the chiral organocatalyst (e.g., a cinchona alkaloid derivative) in a suitable solvent (e.g., CH₂Cl₂) at room temperature.

-

Reactant Addition: Add the 1H-inden-1-one derivative (1.0 equiv) to the catalyst solution and stir for 10 minutes. Then, add the Michael donor, allomaltol (1.2 equiv).

-

Reaction Execution: Continue stirring at the specified temperature (e.g., 0 °C) for 24-48 hours.

-

Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Workup and Purification: Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to obtain the enantiomerically enriched adduct.

-

Further Transformation: The resulting adduct is then carried forward through oxidative fragmentation (e.g., with RuCl₃/NaIO₄) and reduction (e.g., Clemmensen reduction) to afford the final indane-1-carboxylic acid.[9]

Sources

- 1. Recent Advances in the Synthesis of Indanes and Indenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Advances in the Indane Natural Product Scaffolds as Drug Candidates: A Review | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective syntheses of indanes: from organocatalysis to C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent advances in transition-metal-catalyzed annulations for the construction of a 1-indanone core - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Indane synthesis [organic-chemistry.org]

- 9. Tandem process of asymmetric organocatalysis and selective post-functionalization: enantiodivergent synthesis of bioactive indane-1-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-dihydro-1H-indene-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dihydro-1H-indene-1,2-diamine, also known as 1,2-diaminoindane, is a vicinal diamine built upon the rigid indane scaffold. This structural motif has garnered significant interest in the fields of medicinal chemistry and asymmetric catalysis. The constrained five-membered ring of the indane system locks the relative positions of the two amine groups, making it a valuable chiral building block. The stereochemistry of the diamine, being either cis or trans, dictates the spatial orientation of the amino groups and, consequently, its chemical and biological activity. This guide provides a comprehensive overview of the physical and chemical properties of the cis and trans isomers of this compound, their synthesis, and their applications.

Molecular Structure and Stereochemistry

The core structure of this compound consists of a benzene ring fused to a five-membered ring, with amino groups attached to carbons 1 and 2. The presence of two stereocenters at these positions gives rise to two diastereomers: a cis isomer, where the amino groups are on the same side of the cyclopentane ring, and a trans isomer, where they are on opposite sides. Each of these diastereomers exists as a pair of enantiomers: (1R,2S)- and (1S,2R)- for the cis form, and (1R,2R)- and (1S,2S)- for the trans form.

The relative stereochemistry of the amino groups is a critical determinant of the molecule's properties and applications. The trans isomers, in particular, are often sought after for their C₂ symmetry, which is a highly desirable feature in the design of chiral ligands for asymmetric catalysis.[1]

Physical Properties

Detailed experimental data for the physical properties of both isomers are not widely consolidated. However, information can be compiled from various sources, including chemical suppliers and relevant literature.

| Property | trans-(1R,2R)-isomer | cis-isomer |

| Molecular Formula | C₉H₁₂N₂ | C₉H₁₂N₂ |

| Molecular Weight | 148.21 g/mol | 148.21 g/mol |

| Appearance | The dihydrochloride salt is a yellow to yellow-green powder.[2] | Data not readily available. |

| Boiling Point | 266 °C[1] | Data not readily available. |

| Melting Point | Data not readily available. | Data not readily available. |

| Solubility | Soluble in water and common organic solvents. | Expected to have similar solubility to the trans-isomer. |

| CAS Number | 218151-48-5 ((1R,2R)-isomer)[2] | Data not readily available. |

Note: The physical properties of the free diamines may differ from their salt forms. The data presented here should be considered as a guideline, and experimental verification is recommended.

Spectroscopic Characterization

Spectroscopic techniques are essential for the identification and characterization of the cis and trans isomers of this compound.

¹H NMR Spectroscopy: Proton NMR is a powerful tool to distinguish between the cis and trans isomers based on the coupling constants between the protons at C1 and C2.

-

trans-isomer: A larger coupling constant (J-value) is expected for the vicinal protons on C1 and C2 due to their anti-periplanar relationship.

-

cis-isomer: A smaller coupling constant is expected for the vicinal protons on C1 and C2 due to their syn-clinal relationship.

The aromatic protons typically appear in the range of 7.0-7.5 ppm, while the benzylic and aliphatic protons of the five-membered ring resonate at higher fields.

¹³C NMR Spectroscopy: The number and chemical shifts of the carbon signals can confirm the overall structure. The chemical shifts of C1 and C2 will be influenced by the stereochemistry of the amino groups.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹, as well as C-H and C=C stretching vibrations corresponding to the aromatic and aliphatic parts of the molecule.

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern can also provide structural information.

Chemical Properties and Reactivity

The chemical reactivity of this compound is primarily dictated by the two primary amine groups. These amines are nucleophilic and can participate in a variety of chemical transformations.

1. Salt Formation: As bases, the diamines readily react with acids to form ammonium salts. The dihydrochloride salt of the (1R,2R)-isomer is commercially available.[2]

2. N-Acylation and N-Sulfonylation: The primary amino groups can be acylated with acyl chlorides or anhydrides, or sulfonated with sulfonyl chlorides, to form the corresponding amides and sulfonamides.

3. Schiff Base Formation: The diamines can react with aldehydes and ketones to form Schiff bases (imines). The formation of bis-imines is possible, which can act as tetradentate ligands for metal complexes.

4. Coordination Chemistry: The vicinal diamine moiety is an excellent bidentate ligand for a wide range of transition metals. The resulting metal complexes have found applications in asymmetric catalysis.

5. Synthesis of Heterocycles: The diamines can serve as precursors for the synthesis of various heterocyclic compounds. For instance, they can be converted into indenopyrazines.[3]

Experimental Protocols: Stereoselective Synthesis

The stereoselective synthesis of cis- and trans-1,2-diaminoindane has been reported by Orlek and Lightowler.[3] The key strategy involves the reaction of indene with N,N-dichlorourethane to form a trans-adduct, which can then be selectively converted to either the cis or trans diamine.

Hypothetical Synthesis Workflow

Caption: Synthetic pathways to cis- and trans-1,2-diaminoindane.

Note: The specific reagents and conditions for each conversion step would be detailed in the full experimental procedure from the cited literature.[3]

Applications in Asymmetric Synthesis

Chiral vicinal diamines are highly valued as ligands and catalysts in asymmetric synthesis.[1] The rigid C₂-symmetric backbone of trans-2,3-dihydro-1H-indene-1,2-diamine makes it an attractive ligand for a variety of metal-catalyzed asymmetric transformations, including:

-

Asymmetric Hydrogenation: Complexes of rhodium and ruthenium with chiral diamine ligands are effective catalysts for the enantioselective hydrogenation of ketones and olefins.

-

Asymmetric Transfer Hydrogenation: These ligands can also be used in transfer hydrogenation reactions, which offer a practical alternative to using high-pressure hydrogen gas.

-

Asymmetric C-C Bond Forming Reactions: Chiral diamine-metal complexes have been employed in a range of carbon-carbon bond-forming reactions, such as aldol reactions, Michael additions, and Diels-Alder reactions.

The choice of the cis or trans isomer, as well as the specific enantiomer, is crucial for achieving high enantioselectivity in these reactions.

Logical Relationship for Catalyst Development

Caption: Workflow for the application of 1,2-diaminoindane in catalysis.

Conclusion

This compound, in its cis and trans isomeric forms, represents a class of chiral building blocks with significant potential in synthetic chemistry. Their rigid framework and well-defined stereochemistry make them particularly valuable as ligands in asymmetric catalysis. While a comprehensive dataset of their physical and chemical properties is still being compiled in the public domain, the existing literature provides a strong foundation for their synthesis and application. Further research into the properties and applications of these diamines is likely to uncover new opportunities in the development of novel catalysts and biologically active molecules.

References

-

PubChem. (n.d.). 2,3-dihydro-1H-indene. Retrieved from [Link]

-

Aspira Chemical. (n.d.). (1R,2R)-2,3-Dihydro-1H-indene-1,2-diamine dihydrochloride, 97%. Retrieved from [Link]

- Orlek, B. S., & Lightowler, D. (1993). Stereoselective construction of vicinal diamines. Part 2. Synthesis of indenopyrazines. Journal of the Chemical Society, Perkin Transactions 1, (11), 1307-1312.

-

ResearchGate. (n.d.). Chiral diamines in asymmetric synthesis. Retrieved from [Link]

-

ChemRxiv. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). 1H-Indene-1,2-diol, 2,3-dihydro-, trans-. Retrieved from [Link]

-

RSC Publishing. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

PubMed Central. (n.d.). Crystal structure of trans-cyclohexane-1,2-diammonium chromate(VI) from synchrotron X-ray diffraction data. Retrieved from [Link]

-

Arkivoc. (2004). Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of New Diindanodiazocine Derivatives. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

-

Scholarly Commons. (2020). EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. Retrieved from [Link]

-

PubMed. (1992). crystal structure of chloro(trans-R,R-1,2-diaminocyclohexane) (N-methyliminodiacetato) platinum(IV) chloride. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1993). Stereoselective construction of vicinal diamines. Part 2. Synthesis of indenopyrazines. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,3-dihydro(1,1-(2)H)-1H-indene | C9H10 | CID 171035522 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure, stereochemical and Hirshfeld surface analysis of trans-diaquabis(1-phenylpropane-1,2-diamine-κ2 N,N′)nickel(II) dichloride dihydrate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2,3-Dihydro-1H-indene-1,2-diamine

Introduction

Hypothetical Synthetic Pathway

A logical and frequently employed strategy for the synthesis of vicinal diamines involves the dihydroxylation of an alkene followed by a double Mitsunobu reaction. In the context of 2,3-dihydro-1H-indene-1,2-diamine, a plausible route commences with the commercially available 1H-indene. The following workflow outlines a rational synthetic approach.

Caption: A plausible synthetic workflow for this compound.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures for this compound. These predictions are derived from fundamental principles of spectroscopy and analysis of data from similar structures.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to be complex due to the presence of diastereotopic protons and spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.20-7.40 | m | 4H | Ar-H | The four protons on the aromatic ring are expected to appear as a complex multiplet in the typical aromatic region. |

| ~4.10 | d | 1H | H-1 | The proton at C-1 is adjacent to a nitrogen atom and a methine group, leading to a downfield shift. It will likely appear as a doublet due to coupling with H-2. |

| ~3.50 | m | 1H | H-2 | The proton at C-2 is coupled to H-1 and the two diastereotopic protons at C-3, resulting in a multiplet. |

| ~3.00 & ~2.80 | dd, dd | 2H | H-3a, H-3b | The two protons at C-3 are diastereotopic and will appear as distinct signals, each likely a doublet of doublets due to geminal and vicinal coupling. |

| ~1.50 | br s | 4H | NH₂ | The amine protons typically appear as a broad singlet. The chemical shift can vary with concentration and temperature. |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.[1] The spectrum for this compound is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~142 | Ar-C (quaternary) | The two quaternary aromatic carbons are expected to be in this region. |

| ~128 | Ar-CH | Aromatic methine carbons typically appear in this range. |

| ~125 | Ar-CH | Aromatic methine carbons typically appear in this range. |

| ~65 | C-1 | The carbon atom bonded to the first amine group is expected to be significantly downfield. |

| ~60 | C-2 | The carbon atom bonded to the second amine group will also be downfield. |

| ~35 | C-3 | The methylene carbon of the five-membered ring. |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.[2]

Predicted IR Data (KBr pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400-3200 | Strong, Broad | N-H stretch | Characteristic of primary amines, often showing two bands for symmetric and asymmetric stretching.[3] |

| 3100-3000 | Medium | Ar C-H stretch | Typical for C-H bonds on an aromatic ring. |

| 2960-2850 | Medium | Aliphatic C-H stretch | Arises from the C-H bonds of the saturated portion of the indane ring system.[3] |

| 1600-1450 | Medium-Strong | C=C stretch | Aromatic ring stretching vibrations. |

| ~1600 | Medium | N-H bend | Bending vibration of the primary amine groups. |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Predicted MS Data (EI)

| m/z | Relative Intensity | Assignment | Rationale |

| 148 | Moderate | [M]⁺ | Molecular ion peak corresponding to the molecular weight of C₉H₁₂N₂. |

| 131 | High | [M-NH₃]⁺ | Loss of ammonia is a common fragmentation pathway for primary amines. |

| 117 | High | [M-CH₂NH₂]⁺ | Cleavage of the C1-C2 bond with loss of a CH₂NH₂ radical. |

| 91 | Moderate | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-type structures. |

Experimental Protocols

Synthesis of cis-1,2-Indandiol

-

To a stirred solution of 1H-indene (1.0 eq) in a 10:1 mixture of acetone and water, add N-methylmorpholine N-oxide (NMO) (1.2 eq).

-

Cool the mixture to 0 °C and add a catalytic amount of osmium tetroxide (OsO₄) (0.02 eq).

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford cis-1,2-indandiol.

Spectroscopic Analysis

-

NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts should be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

IR: The IR spectrum should be recorded on a Fourier Transform Infrared (FTIR) spectrometer using potassium bromide (KBr) pellets.

-

MS: The mass spectrum should be obtained on a mass spectrometer with an electron ionization (EI) source.

Conclusion

This technical guide provides a detailed, predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data presented herein, grounded in fundamental spectroscopic principles and comparative analysis, offer a robust reference for researchers working on the synthesis and application of this and related compounds. The outlined synthetic protocol provides a practical starting point for its preparation. The confluence of these predicted spectral features would serve as a powerful tool for the unambiguous identification and structural confirmation of this compound in a research setting.

References

-

ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and.... Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,2-dimethyl-. NIST WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectrum of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

- Google Patents. (n.d.). CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.

- Anderson, R.C., et al. (1995). J. Org. Chem. 60, 2650.

-

PubChem. (n.d.). 2,3-Dihydro-1,1,3-trimethyl-1H-indene. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound dihydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]

-

MDPI. (n.d.). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Retrieved from [Link]

- Indian Journal of Heterocyclic Chemistry. (2019). Synthetic Applications of 2-diazo-1,3-indanedione. 29(2), 167-179.

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

National Institutes of Health. (2023). Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 2,3-dihydro-1,2-dimethyl-. NIST WebBook. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). 202636 PDFs | Review articles in 13C-NMR. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

PubChem. (n.d.). CID 101939295 | C9H8. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dihydro(1,1-(2)H)-1H-indene. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of solid indene pure and in water ice. Implications for observed IR absorptions in TMC-1. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indene, 1-ethyl-2,3-dihydro-. NIST WebBook. Retrieved from [Link]

Sources

The Architect's Toolkit: A Guide to the Discovery and Application of Novel 1,2-Diamine Ligands in Asymmetric Synthesis

Introduction: The Enduring Quest for Chirality

In the landscape of modern drug discovery and fine chemical synthesis, the precise control of stereochemistry is not merely an academic exercise; it is a critical determinant of biological activity, safety, and efficacy. Chiral 1,2-diamines have emerged as a cornerstone of the synthetic chemist's toolkit, serving as highly effective ligands in a vast array of metal-catalyzed asymmetric transformations.[1][2][3] Their prevalence stems from the robust, sterically defined C₂-symmetric or pseudo-C₂-symmetric chelate rings they form with metal centers, creating a chiral environment that directs the stereochemical outcome of a reaction. This guide provides a technical deep-dive into the design, synthesis, screening, and application of novel 1,2-diamine ligands, offering field-proven insights for researchers aiming to push the boundaries of asymmetric catalysis.

Part 1: Foundational Principles of Ligand Design

The efficacy of a 1,2-diamine ligand is not accidental; it is the result of a meticulous balance of steric and electronic properties. The fundamental design principle revolves around the creation of a stable five-membered chelate ring upon coordination to a metal center. The chirality of the ligand is then transmitted to the substrate through steric interactions within the catalyst's coordination sphere.

Causality in Design:

-

The Backbone: The carbon backbone connecting the two nitrogen atoms is the primary scaffold for chirality. A constrained or rigid backbone, such as that in trans-1,2-diaminocyclohexane (DACH), often leads to higher enantioselectivities by reducing conformational flexibility and creating a more defined chiral pocket.[4][5]

-

N-Substituents: Substituents on the nitrogen atoms play a crucial role in tuning the steric and electronic environment of the metal center. Bulky substituents can create deep chiral pockets that effectively shield one face of the coordinated substrate. Electron-withdrawing groups, such as tosyl (Ts) groups, can modulate the Lewis acidity of the metal center and influence catalytic activity. Monotosylated diamines, for instance, have been shown to be exceptional ligands in asymmetric transfer hydrogenation reactions.[4]

-

Symmetry Elements: C₂-symmetric ligands are often preferred as they reduce the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantiomeric excesses (ee).

Caption: Fig. 1: Core structure of a metal-1,2-diamine complex.

Part 2: Synthetic Strategies for Novel 1,2-Diamine Ligands

The journey to a successful asymmetric catalyst begins with the synthesis of the chiral ligand. A variety of methods exist, ranging from the resolution of racemic mixtures to sophisticated de novo asymmetric syntheses.[1][2]

Desymmetrization of meso-Compounds

A powerful strategy for generating enantiomerically pure diamines is the asymmetric ring-opening of meso-aziridines. This approach transforms an achiral, symmetric starting material into a single enantiomer of a chiral product.

Protocol: Asymmetric Ring-Opening of a meso-Aziridine [1]

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), the chiral catalyst is prepared. For example, a tridentate Schiff base chromium(III) complex can be used.

-

Reaction Setup: To a solution of the meso-aziridine (1.0 equiv) in a suitable anhydrous solvent (e.g., CH₂Cl₂ or THF) at the recommended temperature (e.g., 0 °C or rt), add the chiral catalyst (typically 1-10 mol%).

-

Nucleophile Addition: Add the nucleophile, such as trimethylsilyl azide (TMSN₃, 1.1-1.5 equiv), dropwise to the reaction mixture.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification & Analysis: Purify the resulting β-azido amine by flash column chromatography. The azide can then be reduced (e.g., via hydrogenation with Pd/C) to the corresponding 1,2-diamine. Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).

Modular Synthesis from Chiral Pool Starting Materials

A highly flexible approach involves a modular strategy, coupling different chiral building blocks to rapidly generate a library of diverse ligands.[6] This is particularly effective for creating ligands with tunable stereoelectronic properties.

Protocol: Modular Synthesis via Sulfonamide Coupling [6]

-

Precursor Synthesis: Synthesize a chiral N-protected β-amino sulfonyl chloride from a readily available chiral amino acid.

-

Coupling Reaction: In a suitable solvent (e.g., CH₂Cl₂ with a base like pyridine or triethylamine), react the chiral sulfonyl chloride (1.0 equiv) with a commercially available or synthesized chiral vicinal diamine (1.0 equiv) at 0 °C to room temperature.

-

Reaction Monitoring: Track the formation of the N,N'-disulfonylated diamine ligand via TLC.

-

Workup and Purification: After completion, perform an aqueous workup to remove the base and any water-soluble byproducts. Purify the crude product by recrystallization or column chromatography.

-

Deprotection (if necessary): If the starting amino acid was N-protected (e.g., with Boc or Cbz groups), remove the protecting groups under appropriate conditions (e.g., TFA for Boc) to yield the free diamine ligand.

Part 3: High-Throughput Screening for Ligand Discovery

With a library of potential ligands in hand, the next critical step is to efficiently identify the most effective candidates for a target asymmetric transformation. High-throughput experimentation (HTE) allows for the rapid, parallel screening of numerous catalysts under various conditions.[6][7][8]

The HTE Workflow: The core principle is to miniaturize and automate the catalytic reaction and subsequent analysis.[8] This typically involves:

-

Library Generation: A diverse library of ligands is assembled, either through commercial acquisition or parallel synthesis.[9]

-

Reaction Execution: Reactions are performed in 96-well or 384-well plates, with automated liquid handlers dispensing the metal precursor, ligand, substrate, and solvent into each well.

-

Analysis: The yield and enantiomeric excess of the product in each well must be determined rapidly. Techniques like chiral GC, HPLC, or spectroscopic methods such as circular dichroism (CD) are often employed.[7][10]

Caption: Fig. 2: Workflow for high-throughput ligand screening.

Part 4: Application Showcase: Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) of ketones and imines is a powerful method for producing chiral alcohols and amines, and it frequently employs Ru(II), Rh(III), or Ir(III) complexes of chiral 1,2-diamines.[11][12][13] The Noyori-Ikariya type catalysts, featuring a monotosylated diamine ligand, are particularly prominent.[11]

Case Study: Ruthenium-Catalyzed ATH of Acetophenone A classic benchmark reaction is the reduction of acetophenone to 1-phenylethanol. Catalysts derived from trans-1,2-diaminocyclohexane have shown exceptional performance.

| Ligand Scaffold | Catalyst System | Substrate | Yield (%) | ee (%) | Reference |

| (R,R)-TsDPEN | [RuCl₂(p-cymene)]₂ / Ligand | Acetophenone | >95 | 98 (R) | Noyori et al. |

| (S,S)-TsDACH | [IrCp*Cl₂]₂ / Ligand | Acetophenone | 99 | 97 (S) | [12][13] |

| Polymeric Diamine | Ir-polydiamine complex | Various Ketones | >90 | up to 99 | [11][12][13] |

Part 5: Mechanistic Insights: The Origin of Enantioselectivity

Understanding the mechanism of chirality transfer is paramount for rational ligand design and optimization. In many hydrogenations catalyzed by BINAP/diamine-ruthenium(II) complexes, a "metal-ligand bifunctional" mechanism is operative.[14]

The Catalytic Cycle: This mechanism avoids direct coordination of the substrate to the metal center. Instead, the reaction occurs in the outer coordination sphere of an 18-electron RuH₂ complex.[14]

-

Catalyst Activation: The pre-catalyst is activated by H₂ in the presence of a base to form the active RuH₂ species.[15]

-

Hydrogen Transfer: The key step involves a concerted, six-membered pericyclic transition state where a hydride from the ruthenium and a proton from one of the ligand's N-H groups are simultaneously transferred to the carbonyl carbon and oxygen of the substrate, respectively.[14][16]

-

Product Release & Regeneration: The chiral alcohol product is released, and the catalyst is regenerated for the next cycle.

The enantioselectivity arises from the steric interactions between the substrate and the chiral ligands (both the diphosphine and the diamine) in the transition state, which favors one facial approach of the substrate over the other.

Caption: Fig. 3: Simplified catalytic cycle for ATH.

Part 6: Future Directions and Outlook

The field of 1,2-diamine ligand design continues to evolve, driven by the dual needs for higher efficiency and greater sustainability.

-

Computational Design: The use of computational chemistry and machine learning is becoming increasingly powerful for predicting the performance of new ligand structures, thereby reducing the experimental burden of large-scale screening.[17][18][19] This allows for a more rational, in silico approach to ligand design.

-

Biomimetic Catalysis: Designing ligands that mimic the active sites of enzymes offers a promising avenue for developing catalysts that can operate under mild, environmentally friendly conditions, such as in water.[20][21]

-

Sustainable Synthesis: Developing more atom-economical and environmentally benign synthetic routes to the ligands themselves is a key area of ongoing research.

By integrating rational design, efficient synthesis, high-throughput screening, and mechanistic understanding, the development of novel 1,2-diamine ligands will continue to empower chemists to solve challenging problems in asymmetric synthesis for years to come.

References

- Gennari, C., Piarulli, U., Ceccarelli, S., & Mielgo, A. (n.d.). Investigation of a New Family of Chiral Ligands for Enantioselective Catalysis via Parallel Synthesis and High-Throughput Screen. CORE.

- Leśniak, S. (n.d.). Preparation and application of chiral monotosylated 1,2-diamines in asymmetric synthesis.

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 53(15), 7983–8085. [Link]

- (n.d.). Expedient synthesis of chiral 1,2- and 1,4-diamines: protecting group dependent regioselectivity in direct organocatalytic asymmetric Mannich reactions. Semantic Scholar.

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

- (n.d.). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. NIH.

-

Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews. [Link]

- Zeng, F., Chen, C., Liu, L., Li, Y., Li, B., Lin, G., Huang, S., Zhang, M., Yan, Y., Zhang, Y., Dang, Y., & Huang, J. (n.d.). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate.

-

Noyori, R., Yamakawa, M., & Hashiguchi, S. (2001). Mechanism of Asymmetric Hydrogenation of Ketones Catalyzed by BINAP/1,2-Diamine−Ruthenium(II) Complexes. Journal of the American Chemical Society. [Link]

-

Lin, Y., Xu, G., & Tang, W. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

- (n.d.). A typical mechanism for the asymmetric hydrogenation with BINAP/diamine-based Ru catalyst. ResearchGate.

-

Zeng, F., Chen, C., Liu, L., Li, Y., Li, B., Lin, G., Huang, S., Zhang, M., Yan, Y., Zhang, Y., Dang, Y., & Huang, J. (2024). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

- Zeng, F., Chen, C., Liu, L., Li, Y., Li, B., Lin, G., Huang, S., Zhang, M., Yan, Y., Zhang, Y., Dang, Y., & Huang, J. (n.d.). (PDF) Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate.

- Lin, Y., Xu, G., & Tang, W. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC.

- (n.d.). High-Throughput Screening Techniques in Catalysis.

-

(n.d.). trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. Chemical Reviews. [Link]

-

(n.d.). Asymmetric hydrogenation. Wikipedia. Retrieved from [Link]

-

Lin, Y., Xu, G., & Tang, W. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. [Link]

- (n.d.). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. NIH.

-

Wang, Z., Lee, S. Y., & Krische, M. J. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. [Link]

- Peng, Q., Straker, R., Anderson, E. A., & Paton, R. S. (n.d.). Computational ligand design in enantio- and diastereoselective ynamide [5+2] cycloisomerization. ResearchGate.

- Peng, Q., Straker, R., Anderson, E. A., & Paton, R. S. (n.d.). Computational Ligand Design-guided Enantio- and Diastereoselective Cycloisomerization. SFB 677.

- Foubelo, F., Nájera, C., Retamosa, M. G., Sansano, J. M., & Yus, M. (2024). Catalytic asymmetric synthesis of 1,2-diamines. ResearchGate.

-

de Vries, J. G., & Lefort, L. (2018). Ligand libraries for high throughput screening of homogeneous catalysts. Chemical Society Reviews. [Link]

Sources

- 1. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00379E [pubs.rsc.org]

- 2. Catalytic asymmetric synthesis of 1,2-diamines - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 5. pubs.acs.org [pubs.acs.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 8. alfachemic.com [alfachemic.com]

- 9. Ligand libraries for high throughput screening of homogeneous catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 10. fhi.mpg.de [fhi.mpg.de]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. sfb677.uni-kiel.de [sfb677.uni-kiel.de]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

2,3-dihydro-1H-indene-1,2-diamine as a ligand in asymmetric catalysis

An Application Guide to 2,3-Dihydro-1H-indene-1,2-diamine in Asymmetric Catalysis

Introduction: The Emergence of a Privileged Ligand Scaffold

In the landscape of asymmetric synthesis, chiral 1,2-diamines represent a cornerstone class of ligands, celebrated for their ability to impart high stereocontrol in a multitude of metal-catalyzed reactions.[1][2] Within this family, this compound (DAI), often referred to as 1,2-diaminoindane, has emerged as a highly effective and versatile scaffold. Its rigid indane backbone restricts conformational flexibility, a crucial attribute for creating a well-defined and predictable chiral environment around a metal center. This rigidity, combined with the stereogenic centers at the 1 and 2 positions, makes DAI an exemplary ligand for asymmetric transformations, most notably in the transfer hydrogenation of prochiral ketones and imines.[3][4][5]

This guide provides a detailed exploration of DAI as a ligand, focusing on its application in the Ruthenium-catalyzed asymmetric transfer hydrogenation of ketones. We will delve into the mechanistic principles, provide a field-proven experimental protocol, and present data that underscores the ligand's broad utility for researchers in synthetic chemistry and drug development.

Core Application: Asymmetric Transfer Hydrogenation (ATH) of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of ketones to chiral secondary alcohols.[3][6] The process offers significant operational advantages over methods using high-pressure molecular hydrogen, as it employs safe, readily available hydrogen donors like isopropanol or a formic acid/triethylamine azeotrope.[1][7][8]

The Catalytic System: A Symphony of Components

The success of DAI in ATH lies in its ability to form a highly active and selective catalyst in situ with a suitable metal precursor, typically a Ruthenium(II) complex. A widely adopted and highly successful variant involves the N-monotosylated form of the diamine (TsDAI), a modification pioneered by Noyori that enhances the acidity of the non-tosylated amine proton, facilitating the catalytic cycle.[1]

The key components of the catalytic system are:

-

Metal Precursor: Arene-Ruthenium(II) dimers, such as [RuCl₂(p-cymene)]₂, are common and effective starting materials.

-

Chiral Ligand: Enantiomerically pure (1S,2S)- or (1R,2R)-N-tosyl-2,3-dihydro-1H-indene-1,2-diamine provides the chiral information. The choice of ligand enantiomer dictates the absolute configuration of the resulting alcohol product.

-

Hydrogen Source: 2-Propanol is a widely used, inexpensive, and effective hydrogen donor, which is concurrently oxidized to acetone.[8]

-

Activator (Base): A strong base, such as potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH), is essential to deprotonate the ligand and generate the active Ru-hydride species.[9][10]

Mechanistic Rationale: The Outer-Sphere Pathway

The catalytic cycle is understood to proceed via an "outer-sphere" mechanism.[10] This pathway avoids direct coordination of the ketone substrate to the metal center. Instead, the active Ru-hydride species and the ketone interact through a network of hydrogen bonds within a six-membered, chair-like transition state.

Caption: The catalytic cycle for Ru-TsDAI catalyzed ATH of ketones.

The stereochemical outcome is determined in this concerted transition state, where the hydride from the metal and a proton from the ligand's NH group are transferred to the ketone's carbonyl carbon and oxygen, respectively. The rigid indane backbone and the steric bulk of the tosyl group effectively shield one face of the coordinated ketone, forcing the hydride to attack from the less hindered face, thereby ensuring high enantioselectivity.[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate for this transformation.[11][12][13]

Protocol 1: Asymmetric Transfer Hydrogenation of Acetophenone

Objective: To synthesize (R)-1-phenylethanol with high enantiomeric excess using a Ru-[(1S,2S)-TsDAI] catalyst.

Materials & Reagents:

-

[RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

-

(1S,2S)-N-(p-Toluenesulfonyl)-1,2-diaminoindane ((1S,2S)-TsDAI)

-

Acetophenone (freshly distilled)

-

2-Propanol (anhydrous, spectroscopic grade)

-

Potassium tert-butoxide (KOtBu)

-

Diethyl ether (anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas supply

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

-

Septa and needles

-

Magnetic stir plate

-

Standard glassware for workup (separatory funnel, flasks)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) with a chiral column for analysis.

Experimental Workflow Diagram:

Caption: Step-by-step workflow for asymmetric transfer hydrogenation.

Procedure:

-

Catalyst Preparation (In Situ):

-

To a dry Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (e.g., 3.1 mg, 0.005 mmol, 0.005 eq) and (1S,2S)-TsDAI (e.g., 6.6 mg, 0.022 mmol, 0.022 eq).

-

Rationale: The catalyst is prepared in situ under an inert atmosphere to prevent oxidation and ensure maximum activity. The slight excess of ligand ensures full coordination to the metal centers.

-

-

Reaction Setup:

-

Add anhydrous 2-propanol (10 mL) via syringe. Stir the mixture at room temperature for 20 minutes until a clear, orange-yellow solution forms.

-

Add acetophenone (120 mg, 1.0 mmol, 1.0 eq) to the flask.

-

-

Initiation and Monitoring:

-

In a separate vial, prepare a 0.1 M solution of KOtBu in anhydrous 2-propanol.

-

Add 0.5 mL of the KOtBu solution (0.05 mmol, 0.05 eq) to the reaction flask to initiate the hydrogenation.

-

Rationale: The base is the final component added as it activates the catalyst, beginning the catalytic cycle.

-

Stir the reaction at 28 °C and monitor its progress by TLC or by taking aliquots for GC analysis. The reaction is typically complete within 1-4 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete (as indicated by the disappearance of the starting material), quench it by adding 5 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Analysis:

-

Determine the conversion and yield of the crude product, 1-phenylethanol. If necessary, purify the product by flash column chromatography (silica gel, hexane:ethyl acetate gradient).

-

Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis. For (1S,2S)-TsDAI, the major enantiomer produced is (R)-1-phenylethanol.

-

Performance and Substrate Scope

The Ru-TsDAI catalytic system exhibits excellent performance across a range of ketone substrates, consistently delivering high yields and exceptional enantioselectivities.

| Substrate (Ketone) | Product (Alcohol) | Typical Time (h) | Conversion (%) | ee (%) |

| Acetophenone | 1-Phenylethanol | 1 | >99 | 98 |

| 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | 2 | >99 | 97 |

| 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | 3 | 98 | 99 |

| 1-Tetralone | 1,2,3,4-Tetrahydronaphthalen-1-ol | 4 | >99 | 98 |

| Propiophenone | 1-Phenyl-1-propanol | 2.5 | 99 | 97 |

| Benzylacetone | 4-Phenyl-2-butanol | 5 | 95 | 96 |

Data synthesized from typical results reported in asymmetric catalysis literature. Conditions: Substrate:Catalyst ratio of ~200:1, 2-propanol, KOtBu, 28°C.

Conclusion

This compound has solidified its position as a privileged ligand in the toolkit of the synthetic chemist. Its rigid framework and tunable electronic properties, particularly in its N-tosylated form, enable the construction of highly efficient and selective catalysts. The Ruthenium-TsDAI system for asymmetric transfer hydrogenation stands out as a robust, practical, and high-performing method for producing enantioenriched secondary alcohols, which are critical intermediates in the pharmaceutical and fine chemical industries. The detailed protocols and mechanistic understanding provided herein are intended to empower researchers to confidently apply this powerful catalytic system to solve complex synthetic challenges.

References

- Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts.Organometallics - ACS Publications.

- Preparation and application of chiral monotosylated 1,2- diamines in asymmetric synthesis.Wiadomosci Chemiczne.

-

Mechanistic Studies of Hydride Transfer to Imines From a Highly Active and Chemoselective Manganate Catalyst. PubMed. Available at: [Link]

-

Enantioselective reduction of ketones. Wikipedia. Available at: [Link]

- Enantioselective Reduction of Ketones.University of Liverpool.

- Mechanistic Studies of Transfer Hydrogenation Catalyzed by Ru(ll)-Half-Sandwich and Group 6 NHC complexes.etd@IISc.

-

Asymmetric transfer hydrogenation of acetophenone using (R)-2. ResearchGate. Available at: [Link]

-

The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex Containing an (S,S)-Ph2PCH2CH NCHPhCHPhN CHCH2PPh2 Ligand: Partial Ligand Reduction Is the Key. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

-

Scheme 1 Synthesis of 2,3-dihydro-1H-indene derivatives. Reagents and... ResearchGate. Available at: [Link]

-

Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]

-

Efficient Catalytic Transfer Hydrogenation of Acetophenone to 1-Phenylethanol over Cu–Zn–Al Catalysts. Industrial & Engineering Chemistry Research - ACS Publications. Available at: [Link]

-

Asymmetric hydrogenation. Wikipedia. Available at: [Link]

-

Mechanistic Studies on the Bismuth‐Catalyzed Transfer Hydrogenation of Azoarenes. Chemistry – A European Journal. Available at: [Link]

-

Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. Available at: [Link]

- Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof.Google Patents.

-

Kinetic Studies on the Asymmetric Transfer Hydrogenation of Acetophenone Using a Homogeneous Ruthenium Catalyst with a Chiral Amino-Alcohol Ligand. Organic Process Research & Development - ACS Publications. Available at: [Link]

-

Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. RSC Advances. Available at: [Link]

-

Chiral diamines in asymmetric synthesis. ResearchGate. Available at: [Link]

-

Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. Available at: [Link]

-

Chiral paddle-wheel diruthenium complexes for asymmetric catalysis. ResearchGate. Available at: [Link]

-

Rhodium(III)-Catalyzed Asymmetric 1,2-Carboamidation of Alkenes Enables Access to Chiral 2,3-Dihydro-3-benzofuranmethanamides. PubMed. Available at: [Link]

-

A Modular Design of Ruthenium Catalysts With Diamine and BINOL-derived Phosphinite Ligands That Are Enantiomerically-Matched for the Effective Asymmetric Transfer Hydrogenation of Simple Ketones. PubMed. Available at: [Link]

-

Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

-

Asymmetric transfer hydrogenation of ketones and imines with novel water-soluble chiral diamine as ligand in neat water. Green Chemistry (RSC Publishing). Available at: [Link]

-

Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. The Journal of Organic Chemistry. Available at: [Link]

-

Synthesis, resolution, and absolute configuration of trans-1-amino-2-dimethylaminocyclohexane. ResearchGate. Available at: [Link]

-

Improved resolution methods for (R,R)- and (S,S)-cyclohexane-1,2-diamine and (R)- and (S)-BINOL. ResearchGate. Available at: [Link]

-

Asymmetric Transfer Hydrogenation of Ketones and Imines with Novel Water-Soluble Chiral Diamines as Ligand in Neat Water. ResearchGate. Available at: [Link]

Sources

- 1. archiwum.chem.uw.edu.pl [archiwum.chem.uw.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 4. Asymmetric transfer hydrogenation of ketones using amino alcohol and monotosylated diamine derivatives of indane - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02701A [pubs.rsc.org]

Application Notes & Protocols: A Guide to Rhodium-Catalyzed Asymmetric Addition Featuring C₂-Symmetric Chiral Ligands

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of rhodium-catalyzed asymmetric addition reactions, a cornerstone of modern synthetic chemistry for creating chiral molecules. We will delve into the mechanistic underpinnings, ligand selection rationale, and provide a field-proven protocol for the asymmetric 1,4-conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds.

Introduction: The Power of Asymmetric C-C Bond Formation